(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid

Catalog No.
S888609
CAS No.
288617-73-2
M.F
C23H25NO4
M. Wt
379,45 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-...

CAS Number

288617-73-2

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-enoic acid

Molecular Formula

C23H25NO4

Molecular Weight

379,45 g/mole

InChI

InChI=1S/C23H25NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h3,5-8,10-13,20H,1,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m0/s1

SMILES

CC(CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

(S)-N-Fmoc-alpha-4-pentenylalanine

Peptide Synthesis

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid functions as a non-natural amino acid containing an alkene (double bond) functionality. This unique structure allows researchers to incorporate it into peptides during solid-phase peptide synthesis (SPPS) []. SPPS is a fundamental technique for creating peptides and proteins in a controlled manner. By incorporating this amino acid, researchers can introduce specific chemical properties or functionalities into the resulting peptide, potentially impacting its biological activity or function [].

Here are some examples of how this modified amino acid might be used in peptide synthesis:

  • Study protein-protein interactions: Researchers can introduce the alkene group into a peptide sequence known to interact with a specific protein. This can help them probe the spatial and chemical requirements for this interaction.
  • Design novel enzyme inhibitors: By incorporating the alkene group into the active site of a peptide mimicking a natural substrate, researchers can design inhibitors for specific enzymes.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxy carbonyl group and a branched aliphatic chain. This compound features a chiral center, making it an enantiomerically pure substance. The presence of the fluorenyl group enhances its stability and solubility in organic solvents, while the carboxylic acid functional group contributes to its potential biological activity.

Typical of amino acids and esters:

  • Peptide Bond Formation: It can react with other amino acids to form peptides through condensation reactions.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation.
  • Hydrolysis: The ester bonds can be hydrolyzed in the presence of water, leading to the formation of the corresponding amino acid and alcohol.

These reactions are facilitated by enzymes or specific catalysts in biological systems, illustrating the compound's potential role in metabolic pathways

The biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid has been explored through various studies. The compound exhibits properties that suggest it may act as:

  • Antioxidant: It can potentially scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial: Preliminary studies indicate that it may possess antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory: Its structure suggests potential modulation of inflammatory pathways, although specific mechanisms require further investigation .

Several synthesis methods have been developed for producing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid:

  • Enzymatic Synthesis: Utilizing specific enzymes to catalyze the formation of the desired compound from simpler precursors.
  • Chemical Synthesis: A multi-step synthesis involving:
    • Protection of amine groups using fluorenylmethoxy carbonyl groups.
    • Formation of the double bond through elimination reactions.
    • Selective reduction to achieve the desired stereochemistry.

These methods highlight the compound's complexity and the need for careful control over reaction conditions to maintain its integrity .

The applications of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid span several fields:

  • Pharmaceuticals: Potential use as an intermediate in drug development due to its biological activity.
  • Biotechnology: Its properties may be harnessed in enzyme engineering or as a building block for peptide synthesis.
  • Research: Used in studies exploring structure-activity relationships and molecular interactions in biological systems .

Interaction studies involving (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid focus on its binding affinities with various biological targets:

  • Protein Binding: Investigating how this compound interacts with specific proteins can reveal insights into its mechanism of action.
  • Receptor Interaction: Studies assessing its binding to receptors involved in inflammation or microbial resistance are crucial for understanding its therapeutic potential.

These interactions are often evaluated using techniques such as molecular docking and high-throughput screening .

Several compounds share structural or functional similarities with (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid:

Compound NameStructural FeaturesUnique Properties
LeucineBranched-chain amino acidEssential for protein synthesis
ValineAnother branched-chain amino acidInvolved in energy production
PhenylalanineAromatic amino acidPrecursor for neurotransmitters

While these compounds share some characteristics, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid is unique due to its fluorenylmethoxy carbonyl group, which enhances stability and solubility compared to standard amino acids. This structural feature may also contribute to distinct biological activities not observed in simpler amino acids .

XLogP3

4.7

Wikipedia

(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-6-heptenoic acid

Dates

Modify: 2023-08-15

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